(3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate

CAS No.: 1402565-76-7

Cat. No.: VC2963612

Molecular Formula: C6H12ClNO3

Molecular Weight: 181.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1402565-76-7 |

|---|---|

| Molecular Formula | C6H12ClNO3 |

| Molecular Weight | 181.62 g/mol |

| IUPAC Name | methyl (3R,4S)-4-aminooxolane-3-carboxylate |

| Standard InChI | InChI=1S/C6H11NO3/c1-9-6(8)4-2-10-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5+/m0/s1 |

| Standard InChI Key | HUQJAEXTMMVOBZ-UYXJWNHNSA-N |

| Isomeric SMILES | COC(=O)[C@H]1COC[C@H]1N.Cl |

| SMILES | COC(=O)C1COCC1N |

| Canonical SMILES | COC(=O)C1COCC1N.Cl |

Introduction

Chemical Structure and Properties

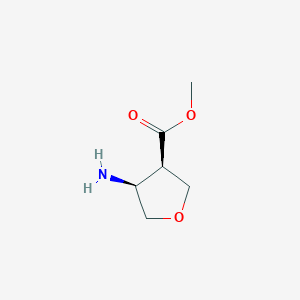

(3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate belongs to the tetrahydrofuran class of compounds, characterized by a five-membered ring containing one oxygen atom with specific stereochemistry at the C-3 and C-4 positions. The (3R,4S) designation indicates the absolute configuration at these stereocenters, with the R configuration at C-3 (where the carboxylate group is attached) and the S configuration at C-4 (where the amino group is located) .

The compound's structure can be described using various chemical identifiers as shown in the table below:

| Property | Value |

|---|---|

| CAS Number | 1402565-76-7 |

| Molecular Formula | C6H11NO3 |

| Molecular Weight | 145.16 g/mol |

| IUPAC Name | methyl (3R,4S)-4-aminooxolane-3-carboxylate |

| Standard InChI | InChI=1S/C6H11NO3/c1-9-6(8)4-2-10-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5+/m0/s1 |

| Standard InChIKey | HUQJAEXTMMVOBZ-UYXJWNHNSA-N |

| Isomeric SMILES | COC(=O)[C@H]1COC[C@H]1N |

The compound exists as both the free base (C6H11NO3, MW: 145.16 g/mol) and as its hydrochloride salt (C6H12ClNO3, MW: 181.62 g/mol). The presence of both an amino group and a carboxylate group in the structure contributes significantly to its reactivity, solubility, and potential for further functionalization in synthetic applications.

Synthesis and Preparation

The synthesis of (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate typically involves several key reactions to establish the proper stereochemistry and functional groups. While the search results don't provide a specific synthesis protocol for this exact compound, related synthetic approaches for similar tetrahydrofuran derivatives offer valuable insights.

Stereochemistry Control

One of the critical aspects of synthesizing (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate is controlling the stereochemistry at the C-3 and C-4 positions. This can be achieved through:

-

Starting with enantiomerically pure precursors

-

Utilizing chiral catalysts or auxiliaries

-

Employing stereoselective reactions

For related tetrahydrofuran compounds, chemical resolution of racemic mixtures or the use of optically active intermediates have been reported as effective methods for obtaining enantiomerically pure compounds .

Protection-Deprotection Strategies

The synthesis often incorporates protection-deprotection strategies for the amino group. For instance, similar compounds have utilized Boc-protection of the amino group during various synthetic steps. The Boc-protected intermediate, such as Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate, can undergo further transformations before the removal of the protecting group to yield the final amino compound.

Applications in Pharmaceutical Research

(3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate and similar compounds have gained attention in pharmaceutical research due to their potential as building blocks for drug development.

As Synthetic Intermediates

The compound serves as an important intermediate in the synthesis of more complex pharmaceutical compounds. The presence of both an amino group and a carboxylate group on a tetrahydrofuran scaffold provides multiple sites for further functionalization and derivatization .

Comparison with Related Compounds

Understanding the relationship between (3R,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate and structurally similar compounds provides valuable context for its properties and potential applications.

Stereoisomers

Several stereoisomers of Methyl 4-aminotetrahydrofuran-3-carboxylate exist, including:

-

(3S,4S)-Methyl 4-aminotetrahydrofuran-3-carboxylate: This diastereomer differs in the configuration at the C-3 position

Each stereoisomer potentially exhibits different biological activities and reactivity profiles, highlighting the importance of stereochemical control in synthesis .

Structural Analogs

Other structurally related compounds include:

-

(S)-(+)-3-Aminotetrahydrofuran hydrochloride: A simpler analog lacking the carboxylate group

-

3-Aminomethyltetrahydrofuran: Contains the aminomethyl group rather than a direct amino substitution

-

(3S)-Oxolane-3-carboxylic acid: Contains a carboxylic acid group but lacks the amino functionality

-

Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate: A protected version that serves as a potential intermediate in synthesis

These analogs illustrate the diversity of tetrahydrofuran derivatives and their potential utility in various chemical and pharmaceutical applications.

Current Research Status and Future Directions

-

Exploration of its potential as a scaffold for developing novel enzyme inhibitors

-

Investigation of structure-activity relationships when incorporated into larger molecules

-

Development of more efficient and scalable synthetic routes to access this compound with high stereochemical purity

-

Study of its reactivity patterns and potential in diversity-oriented synthesis

The ongoing research into related tetrahydrofuran derivatives, particularly those containing amino and carboxylate functionalities, indicates a continued interest in this class of compounds for pharmaceutical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume